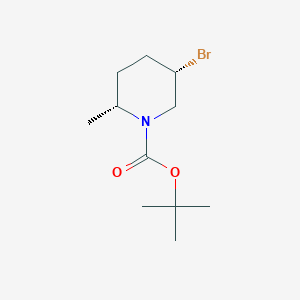

Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate

Description

Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound (CAS: 2227802-97-1, molecular formula: C11H20BrNO2, molecular weight: 286.19 g/mol) serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where its bromine substituent enables nucleophilic substitution reactions for further functionalization . The stereochemistry at the 2R and 5S positions enhances its utility in enantioselective syntheses, making it valuable for constructing complex alkaloids or bioactive molecules.

Properties

IUPAC Name |

tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDOEZHYOWSKY-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, which can be carried out using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the piperidine ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate

Molecular Formula: C12H22BrN2O2

Molecular Weight: 292.22 g/mol

CAS Number: 1430078-02-6

The compound features a piperidine ring with a bromine substituent at the 5-position and a tert-butoxycarbonyl (Boc) protecting group. This unique structure contributes to its reactivity and biological activity.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

- Chiral Building Block: The compound is utilized as a chiral building block for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its stereochemistry allows for the development of compounds with specific biological activities.

- Functional Group Modifications: The presence of the bromine atom enables further functionalization through nucleophilic substitution reactions. This characteristic is exploited in the synthesis of more complex structures.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promise as an inhibitor of the main protease (M pro) of SARS-CoV-2, highlighting its potential in antiviral drug development .

- Receptor Modulation: It may interact with receptors that play critical roles in metabolic regulation, making it a candidate for developing therapeutics targeting metabolic disorders .

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

- Pharmaceutical Development: Its role as an intermediate in synthesizing antiviral and anticancer agents underscores its importance in pharmaceutical research and development .

- Agrochemical Production: The compound is utilized in producing agrochemicals, where it contributes to developing effective pesticides and herbicides.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antiviral Activity: Research demonstrated that derivatives of this compound exhibit inhibitory effects on viral proteases, suggesting potential use in antiviral therapies .

- Enzyme Interaction Studies: Investigations into its interaction with metabolic enzymes have shown that modifications to the piperidine ring can enhance binding affinity and specificity, paving the way for novel drug candidates .

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate

- Substituents: Replaces bromine with an amino (-NH2) group at the 5-position.

- Molecular Data : C11H22N2O2, MW 214.3 g/mol, CAS 2306249-72-7 .

- Key Differences: The amino group introduces nucleophilicity, enabling reactions like acylation or coupling (e.g., peptide bond formation). Reduced steric hindrance compared to bromine, improving solubility in polar solvents. Applications: Used as a building block for drug candidates (e.g., protease inhibitors) due to its amine functionality.

(5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

- Substituents : Features an acetoxy (-OAc) and hydroxymethyl (-CH2OH) group on a dihydropyridine ring.

- Key Differences :

- Partial unsaturation (dihydropyridine) increases reactivity toward hydrogenation or cyclization.

- Hydroxymethyl and acetoxy groups facilitate further oxidation or esterification.

- Applications: Intermediate for polyhydroxypiperidine alkaloids, which exhibit glycosidase inhibitory activity.

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one

- Structure : A bicyclic lactam with an iodomethyl substituent.

- Key Differences: Bicyclic framework imposes rigid conformational constraints, affecting binding in biological systems. Applications: Probable use in radiopharmaceuticals or as a scaffold for CNS-targeting drugs.

(2S,5S)-tert-Butyl 5-(3-bromo-5-((diethoxyphosphoryl)methyl)benzyl)-2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

- Substituents : Contains a brominated benzyl group and diethoxyphosphoryl moiety on an imidazolidine ring.

- Molecular Data : C25H40BrN2O6P, MW 606.48 g/mol, CAS 174575-06-5 .

- Key Differences :

- Phosphoryl group enables participation in phosphorylation cascades or metal coordination.

- Bromine on the benzyl ring allows for aryl coupling reactions (e.g., Buchwald-Hartwig).

- Applications: Likely a precursor for kinase inhibitors or phosphopeptide mimetics.

Structural and Functional Comparison Table

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate | 5-Bromo, 2-methyl | C11H20BrNO2 | 286.19 | 2227802-97-1 | Intermediate for nucleophilic substitution |

| Tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | 5-Amino, 2-methyl | C11H22N2O2 | 214.30 | 2306249-72-7 | Peptide coupling, drug synthesis |

| (5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate | 5-Acetoxy, 6-hydroxymethyl (dihydropyridine) | C13H21NO5 | ~271.30 | N/A | Alkaloid precursor |

| 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one | Iodomethyl, bicyclic lactam | C7H10INO | 251.07 | N/A | Radiopharmaceuticals |

| (2S,5S)-tert-Butyl 5-(3-bromo-5-((diethoxyphosphoryl)methyl)benzyl)-... | Bromobenzyl, phosphoryl, imidazolidine | C25H40BrN2O6P | 606.48 | 174575-06-5 | Kinase inhibitor synthesis |

Biological Activity

Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its diverse applications in biological research and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tert-butyl ester group, a bromine atom, and a methyl group attached to a piperidine ring. This unique configuration contributes to its reactivity and biological properties.

| Property | Details |

|---|---|

| Chemical Formula | C11H18BrN |

| Molecular Weight | 244.18 g/mol |

| CAS Number | 2227802-97-1 |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity to target sites, potentially acting as an inhibitor or modulator in various biochemical pathways.

Enzyme Interaction

Research indicates that this compound can serve as a probe to investigate enzyme activity, particularly in studies focusing on metabolic pathways and signal transduction mechanisms. The presence of the bromine atom allows for unique interactions compared to other halogenated piperidine derivatives.

Research Applications

This compound has been utilized in various scientific studies, including:

- Enzyme Activity Studies : It is employed as a tool to explore enzyme kinetics and inhibition mechanisms.

- Chemical Biology : The compound acts as an intermediate in the synthesis of more complex molecules for drug development.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, leading to altered glucose uptake in cellular models. This suggests potential applications in diabetes research.

- Modulation of Receptor Activity : Another investigation highlighted its role in modulating receptor activity related to neurotransmission, indicating possible implications for neurological disorders.

Comparative Analysis with Similar Compounds

The compound's activity can be compared with other halogenated piperidine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Tert-butyl (2R,5S)-5-chloro-2-methylpiperidine-1-carboxylate | Chlorine instead of bromine | Lower binding affinity |

| Tert-butyl (2R,5S)-5-fluoro-2-methylpiperidine-1-carboxylate | Fluorine instead of bromine | Reduced reactivity |

| Tert-butyl (2R,5S)-5-iodo-2-methylpiperidine-1-carboxylate | Iodine instead of bromine | Enhanced lipophilicity |

The presence of bromine in this compound imparts distinct reactivity that may enhance its utility in biological systems compared to its analogs.

Q & A

Q. How can researchers synthesize Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate with high stereochemical purity?

- Methodological Answer : Stereochemical purity is critical for this compound due to its (2R,5S) configuration. A multi-step synthesis approach is recommended:

Core Piperidine Formation : Start with a chiral piperidine precursor, such as (2R,5S)-2-methylpiperidine, and protect the amine group using tert-butyloxycarbonyl (Boc) chemistry under anhydrous conditions .

Bromination : Introduce bromine at the 5-position using a regioselective electrophilic bromination agent (e.g., N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF or DCM). Control reaction temperature (0–25°C) to minimize racemization .

Purification : Use flash chromatography (e.g., 30–90% EtOAc/hexanes gradient) and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Key Considerations : Chiral auxiliaries or asymmetric catalysis may improve enantiomeric excess (e.e.) .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks: tert-butyl protons (~1.4–1.5 ppm), piperidine ring protons (δ 3.0–4.5 ppm), and bromine-induced deshielding at C5 (δ 4.2–4.8 ppm) .

- ¹³C NMR : Confirm Boc carbonyl (~155 ppm), quaternary carbons (C5-bromine: ~50 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₂₀BrNO₂: 286.07 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are ambiguous .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Environmental Control : Store in a cool, dry place under inert gas (N₂/Ar) to prevent degradation. Avoid contact with strong oxidizers or bases due to potential exothermic reactions .

- First Aid : In case of skin contact, wash immediately with water. For inhalation, move to fresh air and consult a physician with the SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Reaction Conditions : Optimize bromination stoichiometry (e.g., 1.1–1.3 eq NBS) and solvent polarity. Lower temperatures (0°C) reduce side reactions .

- Purification Challenges : Use preparative HPLC for polar intermediates or employ recrystallization with tert-butyl methyl ether (TBME)/hexanes .

- Analytical Validation : Cross-validate yields using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies enhance bromine substitution efficiency at the 5-position of the piperidine ring?

- Methodological Answer :

- Electrophilic Directing Groups : Introduce electron-withdrawing groups (e.g., acetoxy at C6) to activate C5 for bromination .

- Metal Catalysis : Use Lewis acids (e.g., FeCl₃) to polarize the Br–Br bond in NBS, improving regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (10–20 minutes vs. hours) and improve homogeneity .

Q. How does the tert-butyl group influence the stability of intermediates during synthesis?

- Methodological Answer : The tert-butyl carbamate (Boc) group:

- Steric Protection : Shields the amine from nucleophilic attack, stabilizing intermediates during bromination .

- Acid-Labile : Allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) without disrupting the piperidine ring .

- Thermal Stability : Prevents decomposition during high-temperature steps (e.g., reflux in THF) .

Q. What are the applications of this compound in targeted protein degradation studies?

- Methodological Answer : The bromine atom and Boc-protected amine make it a versatile building block for:

- PROTACs : Conjugate via Suzuki coupling to E3 ligase ligands (e.g., VHL or CRBN) to design heterobifunctional degraders .

- Kinase Inhibitors : Functionalize the piperidine ring to modulate selectivity for ATP-binding pockets .

- In Vivo Stability : The Boc group enhances metabolic stability in pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do different studies report conflicting ¹H NMR shifts for the piperidine ring protons?

- Methodological Answer : Variations arise from:

- Solvent Effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ alters proton exchange rates and splitting patterns .

- Conformational Flexibility : Chair vs. boat conformations in piperidine rings shift axial/equatorial proton environments .

- Impurity Artifacts : Trace solvents (e.g., EtOAc) or water may obscure peaks. Dry samples over molecular sieves and use high-field NMR (≥400 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.